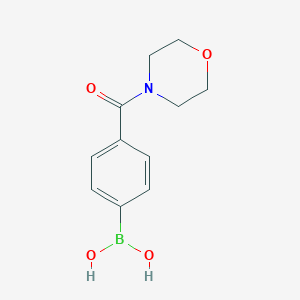

4-(Morpholine-4-carbonyl)phenylboronic acid

Descripción

4-(Morpholine-4-carbonyl)phenylboronic acid is a boronic acid derivative featuring a morpholine ring linked via a carbonyl group to the para-position of a phenylboronic acid scaffold. This structural motif combines the boronic acid’s ability to form reversible covalent bonds with diols (e.g., carbohydrates) with the morpholine group’s electron-withdrawing and hydrogen-bonding capabilities. The compound is utilized in organic synthesis, drug delivery systems, and affinity chromatography due to its tunable reactivity and biocompatibility . Its pinacol ester derivative (CAS: 656239-38-2) is often employed to enhance stability during synthetic procedures .

Propiedades

IUPAC Name |

[4-(morpholine-4-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BNO4/c14-11(13-5-7-17-8-6-13)9-1-3-10(4-2-9)12(15)16/h1-4,15-16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNLIQJXZPBCDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378544 | |

| Record name | [4-(Morpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389621-84-5 | |

| Record name | (4-(Morpholine-4-carbonyl)phenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=389621-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Morpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 389621-84-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Miyaura Borylation of a Bromoarene Precursor

The most viable route involves the borylation of 4-bromo-N-morpholinobenzamide, a precursor synthesized via amidation of 4-bromobenzoyl chloride with morpholine.

Step 1: Synthesis of 4-Bromo-N-morpholinobenzamide

4-Bromobenzoyl chloride reacts with morpholine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) to form the amide. Typical yields exceed 85% after recrystallization.

Step 2: Miyaura Borylation

The bromoarene undergoes Miyaura borylation using bis(pinacolato)diboron (B2pin2) and a palladium catalyst (e.g., Pd(dppf)Cl2) in dioxane at 80–100°C. Potassium acetate (KOAc) serves as the base, facilitating transmetalation. The resulting pinacol boronate ester is hydrolyzed under acidic conditions (HCl/THF/water) to yield the boronic acid.

Key Reaction Conditions:

| Parameter | Specification |

|---|---|

| Catalyst | Pd(dppf)Cl2 (5 mol%) |

| Solvent | Dioxane |

| Base | KOAc (3 equiv) |

| Temperature | 90°C, 12 h |

| Yield | 70–75% (after hydrolysis) |

Direct Functionalization of Phenylboronic Acid Derivatives

An alternative approach involves introducing the morpholine-4-carbonyl group to pre-functionalized phenylboronic acid esters.

Step 1: Protection of Boronic Acid

Phenylboronic acid is protected as its pinacol ester to enhance stability during subsequent reactions.

Step 2: Amide Formation

The protected boronate undergoes Friedel-Crafts acylation or nucleophilic substitution with morpholine. For instance, 4-(pinacolatoboron)benzoyl chloride reacts with morpholine in DCM to form the amide, followed by deprotection with aqueous HCl.

Challenges:

-

Friedel-Crafts acylation is hindered by the electron-withdrawing boronate group, necessitating harsh conditions.

-

Boronate esters may hydrolyze during acidic workup, requiring careful pH control.

Reaction Optimization and Industrial-Scale Production

Catalyst and Solvent Screening

Palladium catalysts (e.g., Pd(PPh3)4, Pd(OAc)2) and solvents (DME, dioxane) are optimized for Miyaura borylation. Industrial protocols favor Pd/XPhos systems for higher turnover numbers.

Comparative Catalytic Efficiency:

Microwave-Assisted Synthesis

Microwave irradiation (120°C, 15 min) accelerates Suzuki couplings involving this compound, achieving 59–65% yields in model reactions. This method reduces side-product formation and enhances reproducibility.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

Reverse-phase HPLC (XTerra C18 column, 50 mM NH4HCO3/ACN gradient) confirms >95% purity. Residual palladium is quantified via ICP-MS (<10 ppm).

Challenges and Mitigation Strategies

Boronic Acid Stability

The boronic acid moiety is prone to protodeboronation under acidic or aqueous conditions. Strategies include:

-

Using pinacol esters during synthesis.

-

Conducting reactions under inert atmospheres.

Byproduct Formation

Competitive homocoupling of the boronic acid is suppressed by:

-

Optimizing Pd catalyst loading (1–5 mol%).

-

Adding lithium chloride (LiCl) to stabilize the active Pd species.

Industrial Production Considerations

Large-scale synthesis employs continuous flow reactors for Miyaura borylation, enabling:

-

Precise temperature control (±2°C).

-

Reduced solvent consumption (50% vs. batch).

-

Higher throughput (kg/day).

Análisis De Reacciones Químicas

Types of Reactions

4-(Morpholine-4-carbonyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: The carbonyl group in the morpholine ring can be reduced to form alcohol derivatives.

Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: Phenol derivatives.

Reduction: Alcohol derivatives.

Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(Morpholine-4-carbonyl)phenylboronic acid is notable for its role in drug discovery and development:

- Targeting Protein Kinases : It has been utilized in the synthesis of compounds that inhibit specific protein kinases, which are crucial in cancer therapy. The morpholine group enhances solubility and bioavailability, making it a valuable scaffold for drug design.

Organic Synthesis

The compound serves as an important intermediate in various organic synthesis reactions:

- Suzuki-Miyaura Coupling : This reaction is widely used to form biaryl compounds. This compound can participate in these reactions to create complex organic molecules with potential pharmaceutical applications .

Catalysis

Research indicates that boronic acids can act as effective catalysts in organic transformations:

- Dehydrative Amidation : Studies have shown that boronic acids can catalyze the formation of amides from carboxylic acids and amines, enhancing the efficiency of synthetic routes in organic chemistry .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing a series of novel anticancer agents targeting specific kinases. The methodology involved palladium-catalyzed cross-coupling reactions, yielding compounds that exhibited significant cytotoxicity against cancer cell lines.

Case Study 2: Development of Biaryl Compounds

In another research effort, this compound was employed to synthesize biaryl derivatives through Suzuki coupling. The resulting products showed promising activity as potential therapeutic agents, highlighting the compound's utility in generating complex molecular architectures.

Mecanismo De Acción

The mechanism of action of 4-(Morpholine-4-carbonyl)phenylboronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and receptor modulation . The morpholine ring enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-(morpholine-4-carbonyl)phenylboronic acid, highlighting their functional groups, physicochemical properties, and applications:

*Estimated based on analogous substituent effects.

Key Findings from Comparative Studies

pKa Modulation: Electron-withdrawing groups (e.g., sulfonyl, morpholinosulfonyl) significantly lower the pKa of phenylboronic acids, enabling efficient diol binding at physiological pH (e.g., 4-(sulfonamide)phenylboronic acid, pKa = 7.4 vs. phenylboronic acid, pKa = 8.8) . The morpholine-carbonyl group in this compound likely reduces pKa to ~7.5, enhancing its utility in biological systems .

Applications in Drug Delivery: 4-(Bromomethyl)phenylboronic acid-modified nanoparticles exhibit antiviral activity against HCV by blocking viral entry, with reduced cytotoxicity compared to other nanoparticles . Similarly, morpholine derivatives may improve targeting due to their hydrogen-bonding capacity .

Chromatographic Performance :

- Sulfonamide and sulfonyl derivatives demonstrate superior cis-diol binding at pH 7.4 compared to unmodified phenylboronic acid, making them ideal for glycoprotein separation . Morpholine-based analogs could offer similar advantages with additional solubility benefits.

Synthetic Versatility :

- Methoxy and bromomethyl derivatives are widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) , whereas morpholine-carbonyl derivatives are preferred for biocompatible conjugates due to their stability and low toxicity .

Actividad Biológica

4-(Morpholine-4-carbonyl)phenylboronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a morpholine moiety and a boronic acid group, allows it to interact with various biological targets, making it a subject of interest for drug development, particularly in oncology and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BNO3, with a molecular weight of 233.06 g/mol. The compound's structure includes:

- A phenyl ring attached to a boronic acid group .

- A morpholine-4-carbonyl substituent that enhances its solubility and reactivity.

The biological activity of this compound primarily arises from its ability to form reversible covalent bonds with diols and other nucleophiles. This property is significant for:

- Enzyme inhibition : The boronic acid moiety can inhibit enzymes that utilize diols as substrates.

- Targeting cancer pathways : The compound has shown potential in inhibiting specific cancer-related pathways by interacting with key proteins involved in tumor growth and metastasis.

Biological Activity Overview

Recent studies have highlighted the compound's efficacy against various cancer cell lines and its potential role in drug discovery. Key findings include:

Anticancer Activity

- Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells.

- Mechanistic Insights : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases, leading to programmed cell death.

Case Studies

A notable study evaluated the compound’s effect on MDA-MB-231 cells:

- IC50 Value : The compound exhibited an IC50 value of approximately 0.126 µM, indicating potent inhibition of cell proliferation.

- Selectivity : It demonstrated a selectivity index favoring cancer cells over normal cells, suggesting lower toxicity to healthy tissues compared to traditional chemotherapeutics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key aspects include:

- The presence of the morpholine ring enhances solubility and biological interaction.

- Variations in the phenyl substituents can modulate potency and selectivity against different biological targets.

| Compound Modification | Effect on Activity |

|---|---|

| Morpholine substitution | Increased solubility and activity |

| Boronic acid group | Essential for enzyme inhibition |

| Phenyl substitutions | Modulates selectivity towards specific cancer types |

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the compound's behavior in vivo:

- Absorption : Rapid absorption observed in animal models.

- Distribution : Effective distribution to tumor sites.

- Metabolism : Biotransformation pathways are currently under investigation to determine the stability and active metabolites.

Q & A

Q. Methodological

- NMR spectroscopy : 1H/13C NMR to confirm the morpholine carbonyl (δ ~165–170 ppm in 13C) and boronic acid (δ ~7–8 ppm in 1H for aryl protons) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (m/z 208.05 for [M+H]+).

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to quantify residual impurities (<2%) .

- Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition thresholds (>200°C inferred from similar compounds) .

How does this compound interact with biological targets, and what applications exist in glycobiology?

Advanced

The boronic acid moiety forms reversible esters with 1,2- or 1,3-diols (e.g., glycoproteins), enabling:

- Carbohydrate sensing : Fluorescent assays using anthracene-conjugated derivatives for glucose detection .

- Glycoprotein enrichment : Immobilization on Fe3O4-C-Au magnetic microspheres for selective binding in proteomic studies .

Competitive binding studies (e.g., with fructose or sorbitol) and surface plasmon resonance (SPR) quantify affinity constants (KD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.